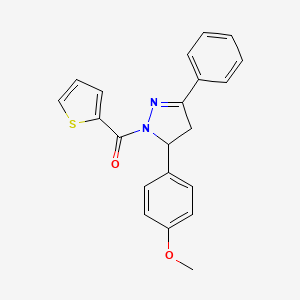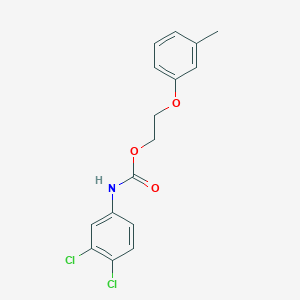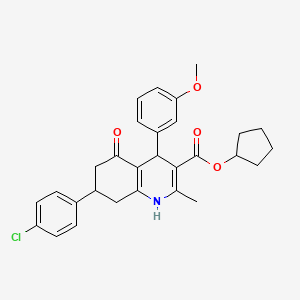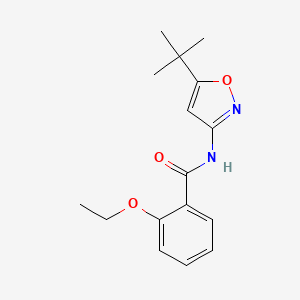![molecular formula C18H22O3 B5153361 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5153361.png)
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene, also known as EMD-57033, is a small molecule inhibitor that is used in scientific research for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs play a critical role in cell signaling pathways, and their dysregulation has been implicated in many diseases, including cancer, diabetes, and autoimmune disorders. EMD-57033 has shown promise as a potential therapeutic agent for these diseases, but more research is needed to fully understand its mechanism of action and potential benefits.
Mecanismo De Acción
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene works by binding to the catalytic site of PTPs, inhibiting their activity. This inhibition leads to changes in cell signaling pathways and downstream effects on cellular processes, including cell proliferation, differentiation, and apoptosis. The exact mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene is still being studied, but it is thought to involve both direct and indirect effects on PTP activity.
Biochemical and Physiological Effects:
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. In vivo studies have shown that it can reduce tumor growth and metastasis in several cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene has several advantages for use in lab experiments. Its specificity for PTPs makes it a valuable tool for studying the role of these enzymes in disease. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, there are also some limitations to its use. Its complex synthesis process and high cost make it difficult to obtain in large quantities. Additionally, its specificity for PTPs may limit its applicability to certain disease models.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene. One area of focus is on understanding its mechanism of action in more detail, including its effects on downstream signaling pathways. Another area of research is on developing more potent and selective PTP inhibitors that can be used as therapeutic agents for disease. Finally, there is a need for more studies on the safety and efficacy of 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene in animal models and eventually in human clinical trials.
Métodos De Síntesis
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 4-ethoxyphenol with epichlorohydrin to form 3-(4-ethoxyphenoxy)propyl chloride. This intermediate is then reacted with 3-methylphenol to form the final product, 1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene. The synthesis process is relatively complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene has been used extensively in scientific research to study the role of PTPs in cell signaling pathways and disease. It has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2. This inhibition has been shown to have therapeutic potential in several disease models, including cancer, diabetes, and autoimmune disorders.
Propiedades
IUPAC Name |
1-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-19-16-8-10-17(11-9-16)20-12-5-13-21-18-7-4-6-15(2)14-18/h4,6-11,14H,3,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBLAHCTAUPCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-4-[3-(3-methylphenoxy)propoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)



![2-[isopropyl(methyl)amino]ethyl diphenylacetate hydrochloride](/img/structure/B5153334.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,1-dioxidotetrahydro-3-thienyl)piperazine](/img/structure/B5153342.png)
![2-[3-(4-fluorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5153350.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5153351.png)

